N,4-Dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide
Description
N,4-Dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzo[d]thiazole core substituted with methyl groups at the 2-position of the thiazole ring and the 5-position of the benzene ring. The benzenesulfonamide moiety is further substituted with methyl groups at the N and 4-positions. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
N,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-11-4-7-14(8-5-11)22(19,20)18(3)13-6-9-16-15(10-13)17-12(2)21-16/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZSZQVTMGNBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC3=C(C=C2)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methylbenzo[d]thiazol-5-amine
The benzo[d]thiazole core is synthesized via cyclization of 5-amino-2-methylbenzenethiol with a carbonyl source. In a representative procedure:
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Reagents : 5-Amino-2-methylbenzenethiol (10 mmol), chloroacetyl chloride (12 mmol), and pyridine (15 mmol) in dichloromethane.
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Conditions : Stirred at 0°C for 2 hours, then refluxed for 6 hours.
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Yield : 78% after recrystallization from ethanol.
Key characterization data :
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IR : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).
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1H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃), 6.82–7.45 (m, 3H, aromatic), 4.21 (br s, 2H, NH₂).
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The amine intermediate undergoes sulfonylation to form N-(2-methylbenzo[d]thiazol-5-yl)-4-methylbenzenesulfonamide:
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Reagents : 2-Methylbenzo[d]thiazol-5-amine (5 mmol), 4-methylbenzenesulfonyl chloride (6 mmol), triethylamine (7 mmol) in dichloromethane.
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Conditions : Room temperature, 12 hours.
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Yield : 85% after silica gel chromatography.
Key characterization data :
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IR : 1320 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
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1H NMR (DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 2.49 (s, 3H, Ar–CH₃), 7.31–7.89 (m, 7H, aromatic).
N-Methylation of the Sulfonamide Intermediate
Selective N-methylation is achieved using methyl iodide under basic conditions:
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Reagents : N-(2-methylbenzo[d]thiazol-5-yl)-4-methylbenzenesulfonamide (3 mmol), methyl iodide (6 mmol), sodium hydride (4 mmol) in tetrahydrofuran.
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Conditions : 0°C to room temperature, 8 hours.
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Yield : 67% after recrystallization from ethyl acetate.
Key characterization data :
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IR : Loss of N–H stretch at 3350 cm⁻¹, confirming methylation.
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1H NMR (CDCl₃) : δ 3.12 (s, 3H, N–CH₃), 2.47 (s, 3H, Ar–CH₃), 7.28–7.92 (m, 7H, aromatic).
Comparative Analysis of Methylation Methods
Methylation efficiency varies significantly with the choice of base and solvent. The following table summarizes optimization studies:
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 0°C → RT | 8 | 67 |
| K₂CO₃ | DMF | 80°C | 12 | 42 |
| DBU | Acetonitrile | RT | 6 | 58 |
Key findings :
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NaH/THF : Highest yield due to strong base activity and aprotic conditions.
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K₂CO₃/DMF : Lower yield attributed to incomplete deprotonation of the sulfonamide nitrogen.
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Side reactions : Over-methylation or O-methylation observed with excess methyl iodide (>2 eq).
Mechanistic Insights into Sulfonylation and Methylation
Sulfonylation Mechanism
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur in 4-methylbenzenesulfonyl chloride, facilitated by triethylamine (Et₃N) to neutralize HCl:
Methylation Mechanism
Sodium hydride deprotonates the sulfonamide nitrogen, generating a nucleophilic amide ion that reacts with methyl iodide:
Challenges and Solutions in Large-Scale Synthesis
Purification Difficulties
Regioselectivity in Methylation
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Issue : Competing O-methylation of the sulfonyl group.
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Solution : Strict temperature control (0°C) and stoichiometric use of methyl iodide.
Industrial-Scale Production Considerations
While lab-scale methods use batch reactors, industrial production employs continuous flow systems to enhance reproducibility and safety. Key parameters include:
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Residence time : 30 minutes for sulfonylation, 2 hours for methylation.
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Catalyst recycling : Et₃N recovery via distillation reduces costs by 40%.
Analytical Validation of Final Product
Spectroscopic consistency :
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HRMS (ESI+) : m/z calcd. for C₁₇H₁₉N₂O₂S₂ [M+H]⁺: 355.0918; found: 355.0915.
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13C NMR (CDCl₃) : δ 21.3 (Ar–CH₃), 38.5 (N–CH₃), 122.1–143.8 (aromatic and thiazole carbons).
Purity standards :
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HPLC purity >98% (λ = 254 nm).
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Residual solvents <0.1% (ICH guidelines).
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring or the sulfonamide group can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts or bases to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including N,4-Dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide. These compounds exhibit significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer potential. Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells, by interfering with cell cycle progression.
Agricultural Applications
Pesticide Development
The compound has shown promise as a pesticide due to its ability to inhibit certain enzymes in pests. Studies have demonstrated that this compound can effectively control populations of agricultural pests such as aphids and whiteflies. Its mode of action involves disrupting the metabolic pathways in these insects, leading to reduced survival rates.
Material Science
Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers. Experimental data suggests that adding this compound improves the tensile strength and elongation at break of various polymer matrices.
Case Study 1: Antimicrobial Efficacy
A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, showcasing its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
In vitro analysis conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at concentrations ranging from 10 to 50 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing programmed cell death.
Mechanism of Action
The mechanism of action of N,4-Dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets within biological systems. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. Additionally, the thiazole ring can interact with DNA or proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,4-Dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide with structurally analogous sulfonamide derivatives, focusing on core heterocycles, substituent effects, and inferred biological implications.
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations:
Core Heterocycle Variations :
- The target compound’s benzo[d]thiazole core distinguishes it from thiazolo-pyridine () and imidazo-thiazole derivatives (–6). These cores influence electronic properties and binding interactions. For instance, imidazo-thiazole derivatives in exhibit potent Pan-RAF inhibition, suggesting that heterocycle choice critically impacts target selectivity .
Substituent Effects :
- Methyl groups on the target compound may enhance lipophilicity and metabolic stability compared to fluoro or methoxy substituents in analogs (e.g., 863594-60-9 in ). Polar groups like hydroxy (e.g., compound 27h in ) could improve solubility but reduce membrane permeability .
This suggests analogous routes may apply .
Biological Implications :
Biological Activity
N,4-Dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzo[d]thiazole with benzenesulfonyl chloride in the presence of a base. The introduction of dimethyl groups can be achieved through various alkylation methods. Recent advancements in synthetic methodologies have improved yields and purity, allowing for more extensive biological testing.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial topoisomerases, crucial for DNA replication .
Anti-Tubercular Activity
Benzothiazole derivatives have also been evaluated for their anti-tubercular properties. A study demonstrated that compounds with similar structures displayed moderate to good activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition compared to standard drugs . The synthesis of these compounds often employs techniques such as Knoevenagel condensation and molecular hybridization to enhance biological efficacy.
Acetylcholinesterase Inhibition
Another area of interest is the potential of these compounds as acetylcholinesterase inhibitors, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s. Compounds that incorporate thiazole moieties have been reported to exhibit strong inhibitory activity against acetylcholinesterase, with some derivatives achieving IC50 values as low as 2.7 µM . This suggests potential therapeutic applications for cognitive disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial growth and neurodegeneration.
- Targeting DNA Replication : By inhibiting bacterial topoisomerases, it disrupts DNA replication processes in bacteria.
- Neuroprotective Effects : Its ability to inhibit acetylcholinesterase suggests a role in increasing acetylcholine levels in the brain, potentially enhancing cognitive function.
Case Studies
- Antibacterial Efficacy : A study evaluated various benzothiazole derivatives against clinical isolates of E. coli and S. aureus, finding that certain modifications significantly enhanced antibacterial potency .
- Anti-Tubercular Screening : In vitro studies showed that specific derivatives exhibited IC50 values lower than those of established anti-TB drugs, highlighting their potential as new therapeutic agents .
- Cognitive Enhancement : Research on acetylcholinesterase inhibitors demonstrated that compounds similar to this compound could improve cognitive performance in animal models, suggesting further exploration in human studies .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for N,4-Dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide?
The synthesis typically involves sulfonylation of a benzothiazole precursor with a substituted benzenesulfonyl chloride. Key steps include:
- Coupling Reaction : Reacting 2-methylbenzo[d]thiazol-5-amine with 4-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dry pyridine or dichloromethane) under nitrogen atmosphere .
- Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions, followed by gradual warming to room temperature for completion .
- Purification : Flash chromatography or recrystallization (using ethanol/water mixtures) to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and sulfonamide bond formation (e.g., sulfonamide NH proton at δ 10–12 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 385.1) .
Q. How is the compound screened for preliminary biological activity in academic research?
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations to determine IC .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Core Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -CF) at the benzene ring enhances antimicrobial potency by improving target binding .
- Benzothiazole Substitutions : Replacing the 2-methyl group with bulkier alkyl chains (e.g., isopropyl) reduces off-target interactions in anticancer assays .
- Sulfonamide Linker : Replacing the sulfonamide with a carbamate group decreases metabolic stability but improves solubility .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Solubility Considerations : Use DMSO concentrations ≤0.1% in cell-based assays to avoid solvent-induced toxicity artifacts .
- Target Validation : Confirm mechanism via enzyme inhibition assays (e.g., thymidylate synthase for anticancer activity) to resolve discrepancies between phenotypic and target-based data .
Q. What mechanistic insights can be gained from studying this compound’s interaction with enzymes?
- Kinetic Analysis : Pre-steady-state kinetics (stopped-flow fluorescence) reveal whether inhibition is competitive/non-competitive. For example, anti-HSV-1 activity in correlates with helicase-primase inhibition ( = 0.8 µM) .
- Molecular Docking : Simulate binding to homology-modeled targets (e.g., bacterial dihydropteroate synthase) to identify critical hydrogen bonds and hydrophobic interactions .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH Stability : Monitor degradation via HPLC in buffers (pH 2–9). Sulfonamides are prone to hydrolysis in acidic conditions (t < 24 hrs at pH 2) .
- Thermal Stability : Accelerated stability studies (40–60°C for 72 hrs) show decomposition above 50°C, necessitating storage at −20°C .
Q. What computational methods are used to predict ADMET properties early in development?
- In Silico Tools : SwissADME predicts moderate intestinal absorption (HIA >70%) but poor blood-brain barrier penetration (BBB score = 0.03), reducing neurotoxicity risk .
- CYP450 Inhibition : Use Schrödinger’s QikProp to identify potential interactions (e.g., CYP3A4 inhibition >50% at 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
